molecular formula C7H8BrNS B1336267 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole CAS No. 438568-89-9

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole

Cat. No. B1336267
M. Wt: 218.12 g/mol
InChI Key: ZOKVOUATOUMFEK-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole is a brominated heterocyclic compound that is part of a broader class of benzo[d]thiazoles. These compounds are of significant interest due to their diverse range of applications, including their use as building blocks in organic synthesis and potential therapeutic agents. The presence of the bromine atom and the tetrahydrobenzo[d]thiazole moiety suggests that this compound could be a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of related brominated benzo[d]thiazole derivatives often involves multi-step reactions, including bromination, amidation, and various coupling reactions. For instance, the synthesis of 7-bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves hydrolysis, substitution, condensation, bromination, and aromatic amidation under microwave conditions, which has been shown to increase the overall yield to 43% . Similarly, the synthesis of 2-(arylcarboxamide)-(S)-6-amino-4,5,6,7-tetrahydrobenzo[d]thiazole derivatives involves a series of steps, including the design and synthesis of 2-arlycarboxamide substituted derivatives, which have shown potent anti-leukemic activity .

Molecular Structure Analysis

The molecular structure of brominated benzo[d]thiazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, IR, and mass spectrometry. For example, the structure of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) was confirmed by X-ray analysis . These structural analyses are crucial for understanding the conformation and electronic properties of the molecules, which are important for their reactivity and potential applications.

Chemical Reactions Analysis

Brominated benzo[d]thiazole derivatives participate in various chemical reactions, including nucleophilic aromatic substitution (SNAr) and cross-coupling reactions such as Suzuki–Miyaura and Stille couplings. These reactions are used to selectively form various mono- and di(het)arylated derivatives, which are useful building blocks for the synthesis of components in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) . The presence of the bromine atom in these compounds makes them reactive towards nucleophiles and suitable for coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzo[d]thiazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. For instance, the crystal structure of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole was analyzed to understand the nature and strength of various intermolecular interactions, which are important for the stability of the compound in the solid state . Additionally, the presence of non-covalent interactions, such as hydrogen bonds and halogen contacts, can significantly affect the crystal packing and, consequently, the material's properties .

Scientific Research Applications

Antitumor Activity

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole and its derivatives have been extensively studied for their antitumor activities. Research shows that these compounds exhibit potent antitumor activities against various cancer cell lines. For example, a study by Li et al. (2016) demonstrated significant antitumor effects against human lung cancer and glioma cell lines. Similarly, research by Mohareb et al. (2017) highlighted the cytotoxic effects of thiazole derivatives on multiple cancer cell lines, including gastric, colon, liver, breast cancer, and nasopharyngeal carcinoma. Furthermore, Prasanna et al. (2010) reported on the anti-leukemic activities of certain thiazole derivatives, emphasizing their potential in leukemia treatment (Li et al., 2016); (Mohareb et al., 2017); (Prasanna et al., 2010).

Inhibition of Tyrosine Kinase and C-Met

These thiazole derivatives have also been studied for their inhibitory effects on certain kinases, which are crucial in various diseases. A study by Mohareb et al. (2019) on 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives revealed their high inhibition potency towards the c-Met kinase and certain cell lines. This indicates a potential application in targeted therapies for diseases where these kinases play a crucial role (Mohareb et al., 2019).

Computer-Aided Drug Design

The compound and its derivatives have also been subjects in computer-aided drug design, particularly for bacterial DNA gyrase inhibitors. Enriz et al. (2023) conducted a theoretical-experimental study on 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives, demonstrating their potential as inhibitors of bacterial DNA gyrase B. This highlights the compound's relevance in developing new antibiotics (Enriz et al., 2023).

Corrosion Inhibition

Apart from biomedical applications, 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole shows potential in industrial applications as well, such as corrosion inhibition. Manivel et al. (2014) explored (S)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine for its effectiveness as a corrosion inhibitor for mild steel in acidic media. The study provided insights into its possible application in protecting metal surfaces in industrial settings (Manivel et al., 2014).

properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKVOUATOUMFEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431848
Record name 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole

CAS RN

438568-89-9
Record name 2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EM Gerlach - 2020 - search.proquest.com
Small-molecule libraries with biological performance diversity will contain many bioactive molecules that have diverse targets. This is a desired characteristic for high-throughput …
Number of citations: 2 search.proquest.com

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